molecular formula C16H23NO3 B5340886 3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide

3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide

Cat. No. B5340886
M. Wt: 277.36 g/mol
InChI Key: YTNRJHWTHWWEKN-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide, also known as DMBA, is a synthetic compound that has been widely studied for its potential use in scientific research. DMBA is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and alter their function.

Mechanism of Action

3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide interacts with biological molecules through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This compound has been shown to bind to proteins and enzymes, altering their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and alteration of gene expression. This compound has also been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide in lab experiments is its ability to interact with a wide range of biological molecules, making it a versatile tool for studying complex biological systems. However, this compound can also be toxic to cells at high concentrations, limiting its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving 3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide, including the development of new drugs and therapies for a variety of diseases. This compound could also be used to study the molecular mechanisms of aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of this compound as a tool for scientific research.

Synthesis Methods

3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylacetonitrile with 1-methylbutylamine followed by the addition of acryloyl chloride. Another method involves the reaction of 3,4-dimethoxyphenylacetonitrile with 1-methylbutylamine followed by the addition of acrylamide.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide has been used in a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and drug design. This compound has also been used to investigate the molecular mechanisms of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-pentan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-5-6-12(2)17-16(18)10-8-13-7-9-14(19-3)15(11-13)20-4/h7-12H,5-6H2,1-4H3,(H,17,18)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNRJHWTHWWEKN-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C=CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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